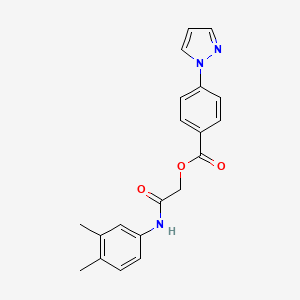
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a difluoromethoxy group and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethoxy)-5-methylphenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl amines or ethers.
Scientific Research Applications
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, where the boronic acid forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The difluoromethoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the difluoromethoxy and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a difluoromethoxy group, which can affect its electronic properties and reactivity.
(3,5-Dimethylphenyl)boronic acid: Has two methyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness: (3-(Difluoromethoxy)-5-methylphenyl)boronic acid is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenyl ring. These substituents can significantly impact the compound’s reactivity, selectivity, and stability in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.
Properties
Molecular Formula |
C8H9BF2O3 |
|---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-2-6(9(12)13)4-7(3-5)14-8(10)11/h2-4,8,12-13H,1H3 |
InChI Key |
RORRUCLSOXKMKZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


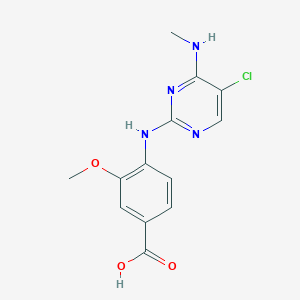
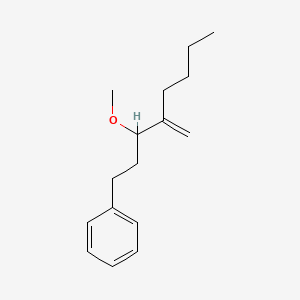
![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
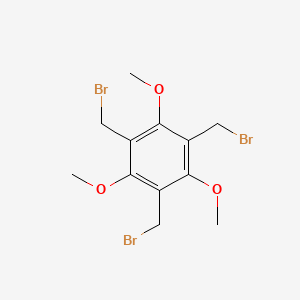
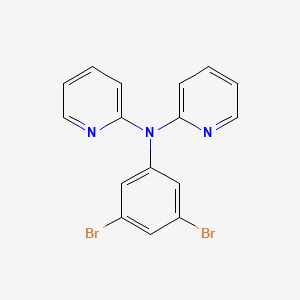
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
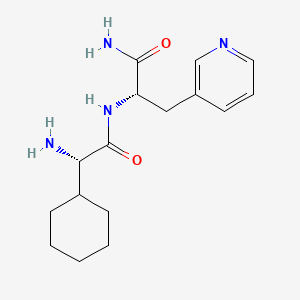
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
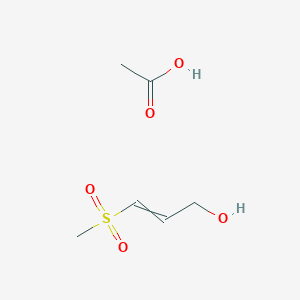
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
